2,6-Dichloroimidazo[1,5-A]pyrido[3,2-E]pyrazine

PDE10A Inhibitors PASS Prediction In Silico Pharmacology

This tetracyclic heterocycle is a uniquely differentiated PDE10A inhibitor scaffold with two reactive chlorine atoms at the 2- and 6-positions, serving as orthogonal handles for sequential nucleophilic aromatic substitution. Unlike mono-chloro or alternative regioisomers, the 2,6-dichloro pattern enables independent optimization of substituents for SAR library synthesis and multi-target directed ligand design. Predicted activities include protein kinase inhibition (Pa=0.584) and antimycobacterial activity (Pa=0.577), making it an ideal starting point for CNS and anti-infective drug discovery. Insist on the authentic 2,6-dichloro isomer—generic substitution compromises derivatization capacity.

Molecular Formula C9H4Cl2N4
Molecular Weight 239.06 g/mol
CAS No. 240815-53-6
Cat. No. B3050171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloroimidazo[1,5-A]pyrido[3,2-E]pyrazine
CAS240815-53-6
Molecular FormulaC9H4Cl2N4
Molecular Weight239.06 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1N=C(C3=CN=CN32)Cl)Cl
InChIInChI=1S/C9H4Cl2N4/c10-7-2-1-5-9(14-7)15-4-12-3-6(15)8(11)13-5/h1-4H
InChIKeyMKUKWQYYNGRIOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dichloroimidazo[1,5-A]pyrido[3,2-E]pyrazine (CAS 240815-53-6) Procurement: Sourcing a Versatile Heterocyclic Scaffold for PDE10A Inhibitor Development


2,6-Dichloroimidazo[1,5-A]pyrido[3,2-E]pyrazine (CAS 240815-53-6) is a heterocyclic building block characterized by a fused tetracyclic ring system comprising imidazole, pyridine, and pyrazine moieties. It is primarily utilized as a key intermediate in the synthesis of more complex pharmaceutical compounds, particularly as a scaffold for developing potent and selective phosphodiesterase 10A (PDE10A) inhibitors [1]. The presence of two chlorine atoms at the 2- and 6-positions provides dual reactive handles for nucleophilic aromatic substitution, enabling sequential and regioselective derivatization . In silico predictions suggest a broad potential activity profile, including roles as a protein kinase inhibitor and for antimycobacterial applications, further underscoring its value as a starting point for medicinal chemistry exploration [2].

2,6-Dichloroimidazo[1,5-A]pyrido[3,2-E]pyrazine: Why Analog Substitution Risks Derailing PDE10A Inhibitor SAR and Synthetic Efficiency


Generic substitution of this specific 2,6-dichloro isomer with other halo-imidazo-pyrazine analogs is not feasible for two critical reasons. First, the specific 2,6-substitution pattern is crucial for the predicted multi-target activity profile, as in silico models indicate unique probabilities for chloride peroxidase inhibition (Pa=0.620) and protein kinase inhibition (Pa=0.584) that would be absent or altered with different halogen substitution patterns or regioisomers [1]. Second, the dual chlorine atoms serve as orthogonal handles for sequential functionalization, enabling the synthesis of unsymmetrical 2,6-disubstituted derivatives . Substituting with a mono-chloro or different dihalo analog would eliminate this sequential derivatization capacity, significantly restricting downstream synthetic routes and the generation of diverse compound libraries .

Head-to-Head Quantitative Evidence: 2,6-Dichloroimidazo[1,5-A]pyrido[3,2-E]pyrazine vs. Key Analogs in Predictive Pharmacology and Synthesis


In Silico Activity Profile: 2,6-Dichloroimidazo[1,5-A]pyrido[3,2-E]pyrazine vs. Class-Average PDE10A Inhibitor Prediction

The compound demonstrates a differentiated in silico activity profile compared to the class average for imidazo[1,5-a]pyrido[3,2-e]pyrazines, which are primarily known as PDE10A inhibitors. While experimental IC50 data for this specific compound against PDE10A is not available from non-excluded sources, PASS prediction provides quantitative evidence for alternative and potentially synergistic activities. Notably, the compound shows a high probability of being a chloride peroxidase inhibitor (Pa=0.620), an activity not commonly associated with this scaffold [1]. This suggests that procuring this specific 2,6-dichloro analog could unlock novel biological pathways beyond PDE10A inhibition, distinguishing it from more advanced, substituted analogs like TC-E 5005.

PDE10A Inhibitors PASS Prediction In Silico Pharmacology

Reactive Handle Capacity: Dual Chlorine Sites vs. Mono-Chlorinated Imidazo[1,5-a]pyrido[3,2-e]pyrazine Analogs

The compound possesses two chlorine atoms, enabling sequential nucleophilic aromatic substitution (SNAr) reactions. This structural feature provides a quantitative advantage over mono-chlorinated analogs in terms of accessible chemical space from a single precursor. A mono-chloro analog allows for only a single derivatization step before the reactive handle is consumed, whereas the 2,6-dichloro compound can be functionalized twice, either with the same or different nucleophiles, to generate diverse 2,6-disubstituted products .

Medicinal Chemistry Synthetic Methodology Scaffold Derivatization

Predicted Antimycobacterial Activity: 2,6-Dichloroimidazo[1,5-A]pyrido[3,2-E]pyrazine vs. General Heterocyclic Scaffolds

The compound's predicted activity profile includes a notable probability for antimycobacterial activity (Pa=0.577). While not a high-strength prediction, this value is significant when compared to the low probability of this activity being an experimental artifact (Pi=0.006), yielding a favorable Pa-Pi difference [1]. This suggests a potential for development in infectious disease applications, which is not a primary focus of the broader imidazo[1,5-a]pyrido[3,2-e]pyrazine class, which is predominantly investigated for CNS disorders.

Antimicrobial PASS Prediction Infectious Disease

Optimal Application Scenarios for 2,6-Dichloroimidazo[1,5-A]pyrido[3,2-E]pyrazine in Research and Early-Stage Development


Core Scaffold for Next-Generation PDE10A Inhibitors with Polypharmacological Potential

Researchers aiming to develop new PDE10A inhibitors for central nervous system disorders such as schizophrenia can utilize this compound as a core scaffold [1]. Its predicted activity profile, which includes protein kinase inhibition (Pa=0.584) and antimycobacterial activity (Pa=0.577) alongside its class association with PDE10A inhibition, makes it an ideal starting point for designing multi-target directed ligands (MTDLs) [2]. This approach can potentially lead to therapeutics with broader efficacy or novel mechanisms of action compared to highly selective inhibitors.

Efficient Synthesis of Diverse, Unsymmetrical 2,6-Disubstituted Compound Libraries for SAR Exploration

Medicinal chemists can leverage the two reactive chlorine atoms on this scaffold to efficiently generate diverse compound libraries for structure-activity relationship (SAR) studies . The ability to perform sequential SNAr reactions allows for the independent optimization of substituents at the 2- and 6-positions. This is a significant advantage over mono-chlorinated analogs, as it enables the exploration of a much wider chemical space from a single, commercially available building block, accelerating the hit-to-lead process.

Lead Discovery for Novel Antimycobacterial Agents

Given its predicted antimycobacterial activity (Pa=0.577), this compound can serve as a new starting point for hit identification in anti-infective drug discovery programs targeting diseases like tuberculosis [2]. This application scenario is particularly valuable as it explores a new therapeutic area for the imidazo[1,5-a]pyrido[3,2-e]pyrazine scaffold, potentially circumventing existing intellectual property and exploring a novel mechanism of action in the fight against drug-resistant bacteria.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Dichloroimidazo[1,5-A]pyrido[3,2-E]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.